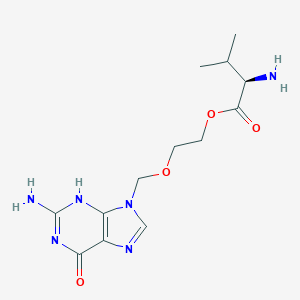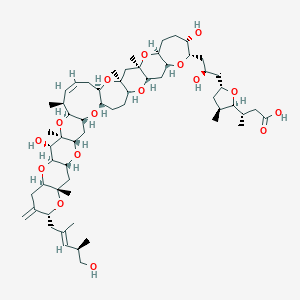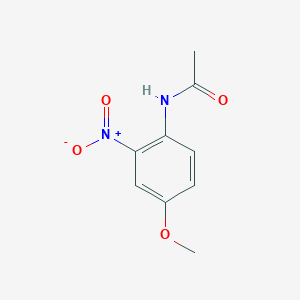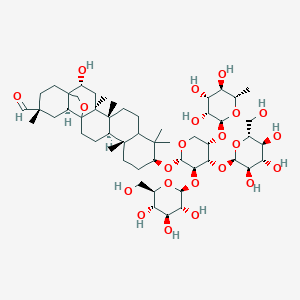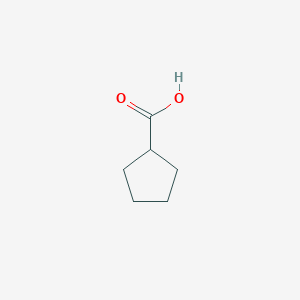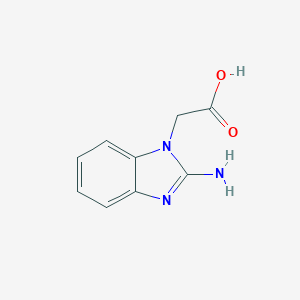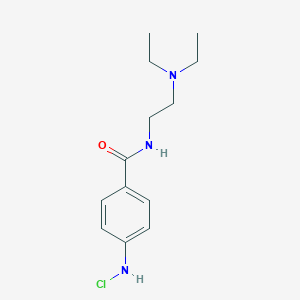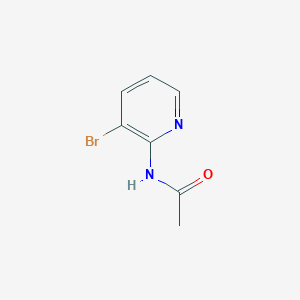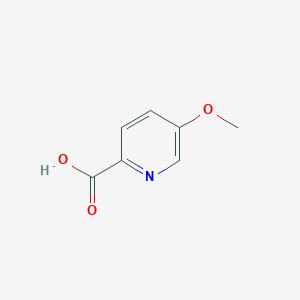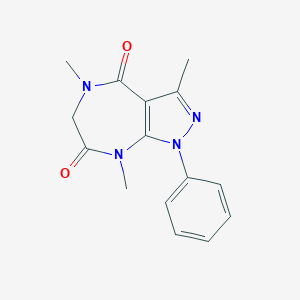
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo-diazepines and is known to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is not fully understood. However, it is believed to exert its biological effects by interacting with various receptors and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and erectile dysfunction, respectively.
Effets Biochimiques Et Physiologiques
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant and free radical scavenging properties, which may be useful in the prevention and treatment of oxidative stress-related diseases. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, which may be useful in the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research on 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione. One of the future directions is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the exact mechanism of action of this compound and to explore its potential use in the development of new drugs.
In conclusion, 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, and has been studied for its potential use in the treatment of several diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the development of new drugs.
Méthodes De Synthèse
The synthesis of 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione involves the reaction of 3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-e][1,4]diazepine-4,7(1H,5H)-dione with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
126567-68-8 |
|---|---|
Nom du produit |
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
Formule moléculaire |
C15H16N4O2 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
3,5,8-trimethyl-1-phenyl-6H-pyrazolo[3,4-e][1,4]diazepine-4,7-dione |
InChI |
InChI=1S/C15H16N4O2/c1-10-13-14(18(3)12(20)9-17(2)15(13)21)19(16-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clé InChI |
GGPMTVNYXSXKOJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)N(CC(=O)N2C)C)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C2=C1C(=O)N(CC(=O)N2C)C)C3=CC=CC=C3 |
Autres numéros CAS |
126567-68-8 |
Synonymes |
1-phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione 1-PTHPDD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



